molecular formula C14H20BrNO2 B581295 tert-Butyl (4-bromophenyl)(isopropyl)carbamate CAS No. 1133115-32-8

tert-Butyl (4-bromophenyl)(isopropyl)carbamate

Cat. No.: B581295
CAS No.: 1133115-32-8
M. Wt: 314.223
InChI Key: GGCWJHRAPQNBDE-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromophenyl)(isopropyl)carbamate is an organic compound with the molecular formula C14H20BrNO2. It contains a carbamate functional group linked to a 4-bromophenyl ring and an isopropyl group. This compound is used in various scientific research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromophenyl)(isopropyl)carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromophenyl)(isopropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl (4-bromophenyl)(isopropyl)carbamate is used as an intermediate in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.

Biology and Medicine

This compound is used in biochemical research, particularly in the study of amino acids and their derivatives. It serves as a protecting group for amines, allowing for selective reactions in peptide synthesis.

Industry

In the industrial sector, this compound is employed in the production of pharmaceuticals and agrochemicals due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromophenyl)(isopropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis. The compound interacts with molecular targets such as amines, forming stable carbamate linkages that can be selectively cleaved .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the isopropyl group.

    tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Contains an ethyl group instead of an isopropyl group.

Uniqueness

tert-Butyl (4-bromophenyl)(isopropyl)carbamate is unique due to the presence of both the 4-bromophenyl and isopropyl groups, which confer distinct reactivity and structural properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Biological Activity

tert-Butyl (4-bromophenyl)(isopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. Its unique structural features, including a bromophenyl group and a carbamate moiety, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18BrNO2\text{C}_13\text{H}_{18}\text{Br}\text{N}\text{O}_2

This compound consists of:

  • A tert-butyl group, which enhances lipophilicity.
  • A bromophenyl group that may contribute to its biological activity through interactions with proteins.
  • An isopropyl substituent, which can influence the compound's steric properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), suggesting that this compound may also exhibit such inhibitory effects .
  • Receptor Modulation : The bromophenyl group can interact with various receptors, potentially modulating their activity .
  • Prodrug Behavior : The carbamate moiety may act as a prodrug, releasing active metabolites under physiological conditions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related carbamates have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potential therapeutic applications .

Enzyme Inhibition Studies

A study involving N-methyl carbamate pesticides revealed that certain derivatives could inhibit cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. This suggests that this compound might possess similar inhibitory characteristics .

Compound TypeIC50 Range (µM)Target Enzyme
N-methyl carbamates1.60 - 311.0AChE/BChE
Related carbamate derivativesLow micromolarCancer cell lines

Case Studies

  • Anticancer Research : In a study evaluating new classes of Hsp90 inhibitors, compounds structurally related to this compound demonstrated enhanced antiproliferative activity in breast cancer models . This highlights the potential for this compound to be developed further in anticancer therapies.
  • Cholinesterase Inhibition : Another investigation focused on the inhibition of cholinesterases by various carbamate derivatives found that certain structural features significantly influenced their potency. The presence of the bromine atom in the phenyl ring was noted to enhance binding affinity, suggesting a similar outcome for this compound .

Properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCWJHRAPQNBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674987
Record name tert-Butyl (4-bromophenyl)propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-32-8
Record name 1,1-Dimethylethyl N-(4-bromophenyl)-N-(1-methylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromophenyl)propan-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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